

ozanimod mechanism of action S1P1 S1P5

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Compound of Interest

Compound Name: Ozanimod

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An In-depth Technical Guide on the Core Mechanism of Action of **Ozanimod** at S1P1 and S1P5 Receptors

Introduction

Ozanimod (Zeposia®) is an orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator. It is approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC).^{[1][2][3][4]} The therapeutic efficacy of **ozanimod** stems from its high-affinity binding and agonist activity at S1P receptor subtypes 1 (S1P1) and 5 (S1P5).^{[5][6]} This selectivity profile, particularly the avoidance of S1P3, contributes to a favorable safety profile compared to less selective S1P modulators.^{[7][8]} This guide provides a detailed examination of **ozanimod**'s mechanism of action, focusing on its molecular interactions with S1P1 and S1P5, the resultant signaling pathways, and the key experimental methodologies used to elucidate these functions.

Core Mechanism: S1P1 Functional Antagonism and Lymphocyte Sequestration

The primary mechanism of action for **ozanimod**'s immunomodulatory effects involves its role as a functional antagonist at the S1P1 receptor on lymphocytes.^[9]

- The S1P Gradient: The egress of lymphocytes, particularly CCR7+ naive and central memory T cells, from secondary lymphoid organs (SLOs) into the blood and lymph is governed by a physiological concentration gradient of S1P.^{[10][11][12]} S1P levels are low

within the lymphoid tissue and high in circulation, and the S1P1 receptor on lymphocytes senses this gradient, signaling for cell egress.[10][13]

- **Receptor Internalization:** **Ozanimod**, as a potent S1P1 agonist, binds to the receptor on the lymphocyte surface.[12][14] This sustained activation leads to the recruitment of β -arrestin, triggering the rapid internalization and subsequent ubiquitination and proteasomal degradation of the S1P1 receptor.[10][14][15]
- **Functional Antagonism:** By depleting S1P1 receptors from the cell surface, **ozanimod** renders lymphocytes unresponsive to the S1P egress signal.[12] This "functional antagonism" effectively traps lymphocytes within the SLOs.[9]
- **Peripheral Lymphopenia:** The consequence of this lymphocyte sequestration is a dose-dependent, marked, and reversible reduction in the absolute lymphocyte count (ALC) in the peripheral blood.[11][16][17] This reduction preferentially affects the lymphocyte subsets most involved in autoimmune pathology, including CCR7+ T cells and B cells, thereby limiting their migration to sites of inflammation in the central nervous system (CNS) or the gut.[11][12][14]

Receptor Selectivity and Binding Profile

Ozanimod's therapeutic utility is defined by its high selectivity for S1P1 and S1P5 receptors.[5][6] It binds with high affinity to the orthosteric binding site of these receptors, the same site as the endogenous ligand S1P.[6][18][19] This selectivity is critical for minimizing off-target effects associated with other S1P receptor subtypes. For instance, agonism at S1P3 is linked to cardiac effects like bradycardia, and **ozanimod**'s >10,000-fold selectivity for S1P1 over S1P3 mitigates this risk.[7]

Quantitative Data: Binding Affinity and Functional Potency

The following table summarizes the binding affinities (K_i) and functional potencies (EC_{50}) of **ozanimod** and its two major active metabolites, CC112273 and CC1084037, for the five human S1P receptor subtypes.

Compound	Receptor	Binding Affinity (K _i , nM)	Functional Potency (EC ₅₀ , nM)	Selectivity over S1P3 (K _i -fold)
Ozanimod	S1P1	0.34	0.13	>10,000
S1P5	3.9	1.3	>1,000	
CC112273	S1P1	0.20	0.04	>10,000
S1P5	0.81	0.27	>10,000	
CC1084037	S1P1	0.40	0.08	>10,000
S1P5	2.1	0.74	>10,000	

Data compiled from studies characterizing **ozanimod**'s receptor pharmacology.[\[5\]](#)[\[6\]](#)[\[18\]](#) Note: Some studies report up to 269-fold selectivity for S1P1 over S1P5.[\[5\]](#)

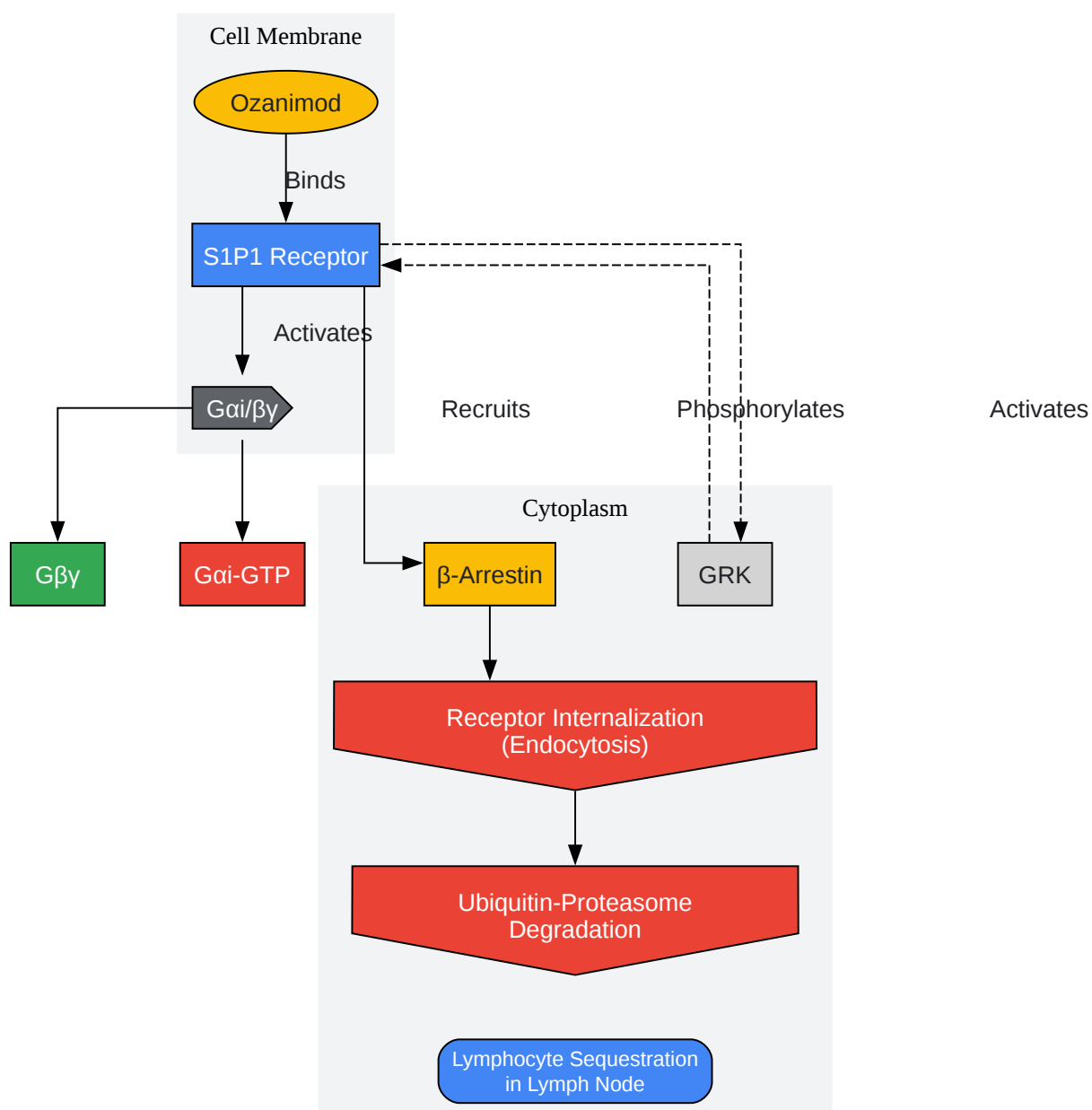
Signaling Pathways and Cellular Effects

S1P1 Signaling Pathway in Lymphocytes

Activation of S1P1 by **ozanimod** initiates a cascade of intracellular events culminating in receptor downregulation and lymphocyte sequestration.

- **G-Protein Coupling:** S1P1 is primarily coupled to the inhibitory G-protein, G_{ai}.[\[20\]](#) **Ozanimod** binding stabilizes an active receptor conformation, promoting the exchange of GDP for GTP on the G_{ai} subunit.
- **Downstream Effectors:** The activated G_{ai} subunit inhibits adenylyl cyclase, while the dissociated G $\beta\gamma$ subunits activate other pathways, such as the PI3K-Akt pathway, which is crucial for cell survival.
- **β -Arrestin Recruitment and Internalization:** Sustained agonism by **ozanimod** leads to phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a docking site for β -arrestin.
- **Receptor Degradation:** β -arrestin binding not only desensitizes the receptor from G-protein signaling but also targets it for clathrin-mediated endocytosis.[\[6\]](#) Following internalization, the

receptor is trafficked for degradation via the ubiquitin-proteasome pathway, preventing its recycling to the cell surface.^{[14][15]} This irreversible loss is the molecular basis of functional antagonism.



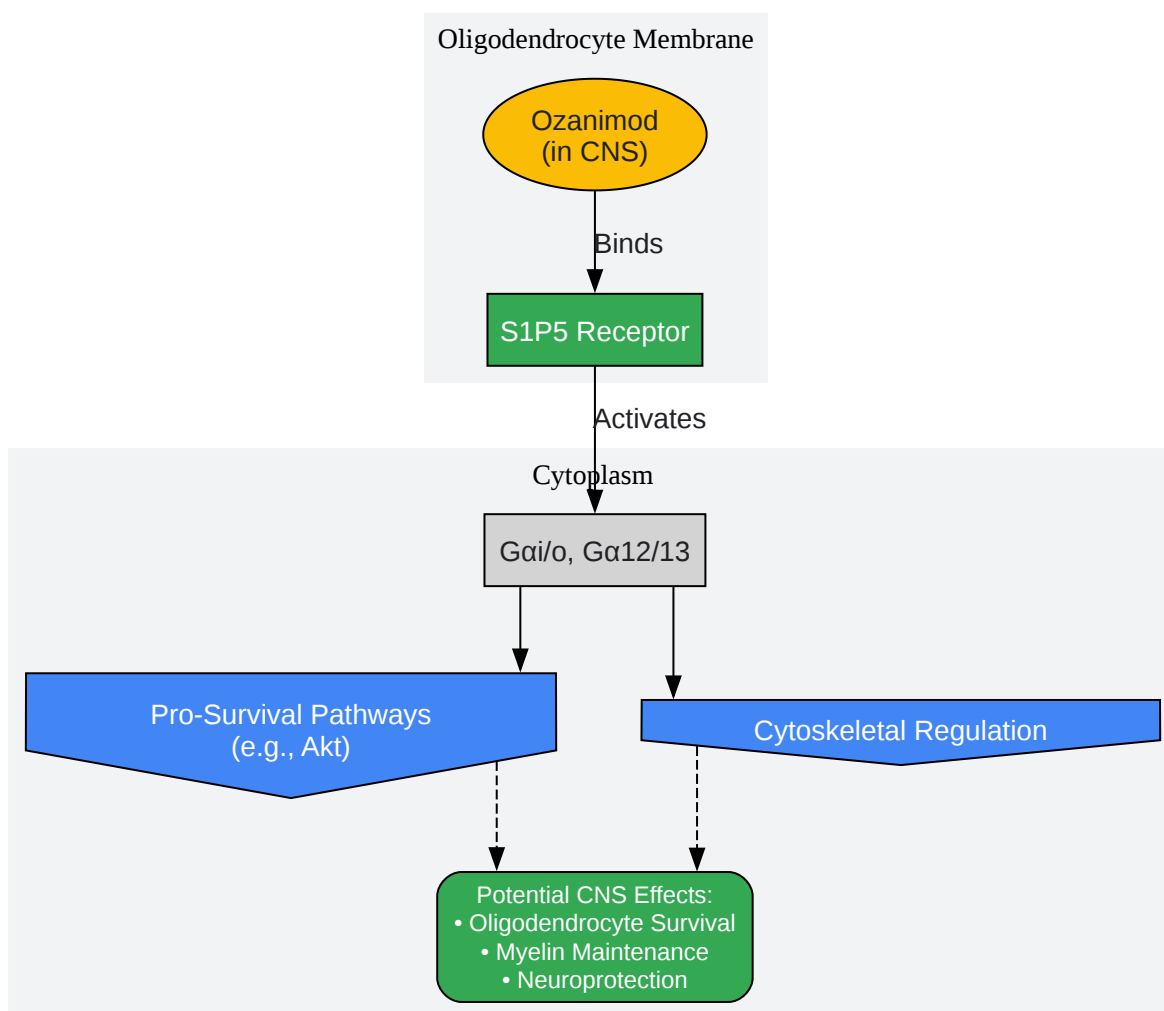
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Ozanimod-induced S1P1 functional antagonism pathway.

S1P5 Signaling Pathway in the Central Nervous System

Ozanimod can cross the blood-brain barrier, allowing it to interact with S1P5 receptors expressed within the CNS.[14][15] S1P5 is predominantly expressed on oligodendrocytes (the myelin-producing cells) and to a lesser extent on neurons and microglia.[21][22] This interaction suggests a potential direct neuroprotective role for **ozanimod**, distinct from its peripheral immunomodulatory effects.

- **Oligodendrocyte Function:** S1P5 signaling is implicated in oligodendrocyte survival, maturation, and myelin maintenance.[21] Agonism at S1P5 by **ozanimod** may therefore promote CNS repair mechanisms and protect against demyelination and neurodegeneration.[15][23]
- **Signaling Cascades:** S1P5 couples to multiple G-proteins, including G α i/o and G α 12/13, initiating diverse downstream pathways that can influence cell survival and cytoskeletal dynamics.[24]



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Potential S1P5 signaling pathways in the CNS.

Pharmacodynamic Effects on Circulating Lymphocytes

Clinical studies have precisely characterized the dose-dependent effects of **ozanimod** on various circulating leukocyte subsets. The reduction in lymphocytes is considered a key driver of efficacy.[\[25\]](#)

Lymphocyte Subset	Median/Mean Reduction with Ozanimod 0.92-1mg	Key Observations
Total Lymphocytes (ALC)	~68% reduction after 28 days	Reversible, with counts returning to normal range within ~30 days post-treatment. [3] [14] [17]
CD3+ T Cells	>75% reduction	Broad impact on T cell populations. [11]
CD4+ Naive T Cells	≥90% reduction	Strong preferential effect on naive T cells. [11]
CD4+ Central Memory T Cells	> CD4+ Effector Memory T Cells	Greater reduction in CCR7+ central memory cells compared to CCR7- effector memory cells. [11] [12]
CD8+ Naive T Cells	≥90% reduction	Strong preferential effect on naive T cells. [11]
CD19+ B Cells	>75% reduction	Significant impact on circulating B cells. [11] [26]
Monocytes, NK Cells	Minimal change	Demonstrates selectivity in immunomodulation, largely preserving key components of innate immunity. [11] [26]

Data compiled from pharmacodynamic studies in healthy volunteers and patients with MS.[\[11\]](#)
[\[16\]](#)[\[17\]](#)

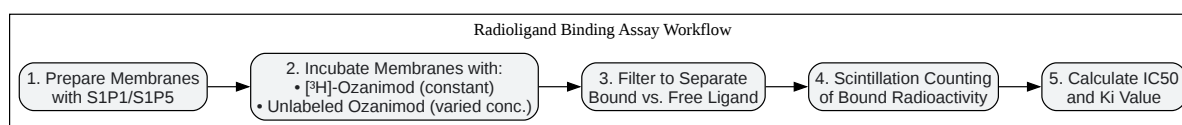
Key Experimental Protocols

The mechanism of action of **ozanimod** has been defined through a series of specific in vitro and in vivo experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (K_i) of **ozanimod** for S1P1 and S1P5.

- Methodology:
 - Membrane Preparation: Membranes are prepared from cells engineered to overexpress a specific human S1P receptor subtype (e.g., S1P1 or S1P5).
 - Incubation: These membranes are incubated with a constant concentration of radiolabeled **ozanimod** ($[^3H]$ -**ozanimod**).
 - Competition: Increasing concentrations of unlabeled "competitor" compound (e.g., **ozanimod**, S1P, or other S1P modulators) are added to the incubation mixture.
 - Separation & Counting: The mixture is filtered to separate membrane-bound from free radioligand. The radioactivity captured on the filter is measured using a scintillation counter.
 - Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated from the IC_{50} using the Cheng-Prusoff equation.^[6]



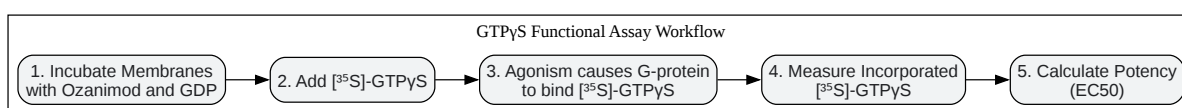
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Workflow for a competitive radioligand binding assay.

[³⁵S]-GTPyS Binding Assay

This is a functional assay that measures the extent of G-protein activation following receptor agonism, used to determine a compound's potency (EC₅₀) and efficacy.

- Methodology:
 - Membrane Incubation: Receptor-expressing cell membranes are incubated with the test compound (e.g., **ozanimod**) and GDP.
 - GTPyS Addition: A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]-GTPyS, is added.
 - G-Protein Activation: Receptor agonism promotes the exchange of GDP for [³⁵S]-GTPyS on the Gα subunit. The amount of [³⁵S]-GTPyS incorporated is directly proportional to the level of receptor activation.
 - Measurement: The reaction is stopped, and the amount of membrane-bound [³⁵S]-GTPyS is quantified via scintillation counting.
 - Data Analysis: A dose-response curve is generated to calculate the EC₅₀, the concentration of agonist that produces 50% of the maximal response.[\[12\]](#)



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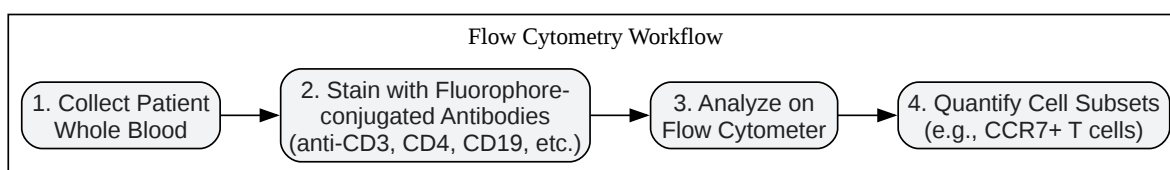
Workflow for a [³⁵S]-GTPyS binding functional assay.

Flow Cytometry for Pharmacodynamic Analysis

Flow cytometry is used in clinical studies to quantify the changes in specific circulating lymphocyte populations in response to **ozanimod** treatment.

- Methodology:

- **Sample Collection:** Whole blood samples are collected from patients at baseline and various time points during treatment.
- **Antibody Staining:** Samples are incubated with a cocktail of fluorescently-labeled monoclonal antibodies that bind to specific cell surface proteins (e.g., CD3 for T cells, CD19 for B cells, CD4, CD8, CCR7 for T cell subsets).
- **Analysis:** The stained cells are passed single-file through a laser beam in a flow cytometer. The instrument detects the fluorescence emitted from each cell, allowing for the identification and quantification of millions of cells based on their unique combination of surface markers.
- **Data Interpretation:** The absolute counts and percentages of different lymphocyte subsets are calculated and compared to baseline values to determine the pharmacodynamic effect of the drug.^[11]



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Workflow for pharmacodynamic analysis by flow cytometry.

Conclusion

The mechanism of action of **ozanimod** is a sophisticated example of targeted immunomodulation. Its primary therapeutic effect is driven by its action as a high-affinity agonist at the S1P1 receptor on lymphocytes, which paradoxically leads to functional antagonism through receptor internalization and degradation. This sequesters key lymphocyte populations in lymphoid organs, preventing their infiltration into inflamed tissues. Furthermore, its selectivity for S1P1 and S1P5, and its ability to penetrate the CNS, suggest a dual mechanism involving both peripheral immunosuppression and potential direct neuroprotective effects via S1P5 on oligodendrocytes. This targeted approach, elucidated through precise

biochemical and cell-based assays, underpins its efficacy in treating chronic autoimmune diseases.

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